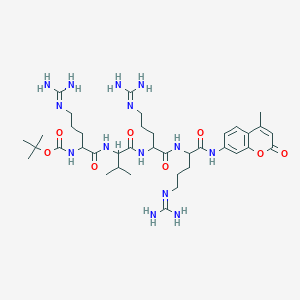
Boc-Arg-Val-Arg-Arg-AMC acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC-ARG-VAL-ARG-ARG-AMC: is a synthetic fluorogenic substrate. It is efficiently cleaved by furin, a calcium-dependent serine protease associated with Golgi membranes. Furin is responsible for the secretory processing of precursor proteins at paired basic residues. This compound is also cleaved by proprotein convertase 4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: BOC-ARG-VAL-ARG-ARG-AMC is synthesized through solid-phase peptide synthesis (SPPS). The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting group used is tert-butyloxycarbonyl (BOC), which protects the amino group of the amino acids during the synthesis. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods: Industrial production of BOC-ARG-VAL-ARG-ARG-AMC follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: BOC-ARG-VAL-ARG-ARG-AMC undergoes hydrolysis reactions when cleaved by proteases such as furin. The hydrolysis reaction involves the cleavage of the peptide bond, resulting in the release of the fluorophore 7-amino-4-methylcoumarin (AMC) .
Common Reagents and Conditions:
Reagents: Proteases such as furin and proprotein convertase 4.
Conditions: The reactions typically occur in aqueous buffers at physiological pH and temperature.
Major Products: The major product formed from the hydrolysis of BOC-ARG-VAL-ARG-ARG-AMC is 7-amino-4-methylcoumarin (AMC), which is a fluorescent compound .
Applications De Recherche Scientifique
BOC-ARG-VAL-ARG-ARG-AMC is widely used in scientific research due to its properties as a fluorogenic substrate. Some of its applications include:
Biochemistry: Used to study the activity of proteases such as furin and proprotein convertase 4.
Cell Biology: Employed in assays to monitor protease activity in live cells.
Drug Discovery: Utilized in high-throughput screening assays to identify inhibitors of proteases.
Medical Research: Investigated for its potential role in understanding diseases related to protease dysregulation, such as cancer and viral infections.
Mécanisme D'action
The mechanism of action of BOC-ARG-VAL-ARG-ARG-AMC involves its cleavage by proteases such as furin. Furin recognizes and binds to the specific amino acid sequence in the substrate. The enzyme then catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent AMC. This process allows for the detection and quantification of protease activity .
Comparaison Avec Des Composés Similaires
BOC-VAL-PRO-ARG-AMC: Another fluorogenic substrate used to study protease activity.
BOC-ARG-VAL-ARG-ARG-AMC hydrochloride: A hydrochloride salt form of BOC-ARG-VAL-ARG-ARG-AMC with similar properties.
Uniqueness: BOC-ARG-VAL-ARG-ARG-AMC is unique due to its specific amino acid sequence, which makes it a preferred substrate for furin and proprotein convertase 4. Its high specificity and efficiency in being cleaved by these proteases make it valuable for studying protease activity in various biological contexts .
Propriétés
Formule moléculaire |
C38H62N14O8 |
|---|---|
Poids moléculaire |
843.0 g/mol |
Nom IUPAC |
tert-butyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47) |
Clé InChI |
YWISVGSSAYEYKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
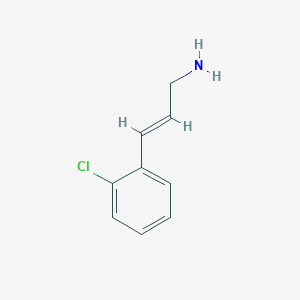
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)

![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)
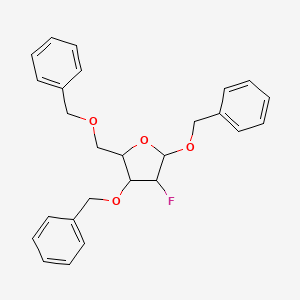
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)
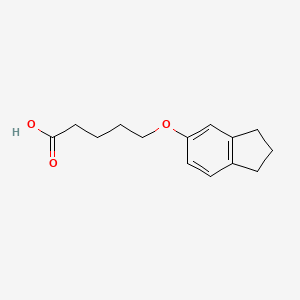
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
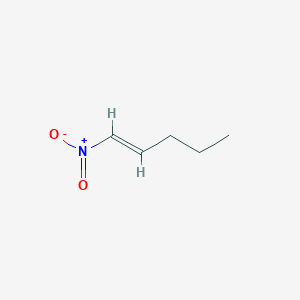
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
